molecular formula C14H10ClNO7S B2869144 Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate CAS No. 297149-80-5

Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate

Cat. No.: B2869144
CAS No.: 297149-80-5
M. Wt: 371.74
InChI Key: DDXQKLLUKAVMHX-UHFFFAOYSA-N
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Description

Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a nitroaromatic ester featuring a sulfonyloxy linker and a 4-chlorophenyl substituent. Its molecular formula is C₁₅H₁₂ClNO₆S (molecular weight: ~369.78 g/mol, inferred from analogs in ). The compound’s structure includes:

  • A methyl ester group at the benzenecarboxylate position.
  • A nitro (-NO₂) group at the 4-position of the benzene ring.
  • A sulfonyloxy (-SO₂-O-) bridge at the 3-position, linked to a 4-chlorophenyl group.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)sulfonyloxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXQKLLUKAVMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target molecule dissects into two key precursors:

  • Methyl 3-hydroxy-4-nitrobenzoate : Provides the carboxylate and nitro substituents.
  • 4-Chlorobenzenesulfonyl chloride : Introduces the sulfonate ester moiety.

The hydroxyl group at position 3 of the nitro-substituted benzoate serves as the nucleophile for sulfonation, enabling covalent attachment of the 4-chlorophenylsulfonyl group.

Nitration of Methyl 3-Hydroxybenzoate

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) to generate the electrophilic nitronium ion (NO₂⁺). The hydroxyl group in methyl 3-hydroxybenzoate activates the ring, directing nitration to the para position (relative to the hydroxyl group), yielding methyl 3-hydroxy-4-nitrobenzoate.

Reaction Conditions

  • Nitrating agent : Concentrated nitric acid (90%, 1.2 equiv) in sulfuric acid (98%) at 0–5°C.
  • Solvent : Sulfuric acid acts as both catalyst and solvent.
  • Reaction time : 2–3 hours under vigorous stirring.
  • Workup : Quenching in ice water followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 68–75% after recrystallization from ethanol.

Mechanistic Insights

The hydroxyl group donates electron density via resonance, polarizing the ring and directing nitration to the para position. Steric hindrance from the adjacent carboxylate group marginally reduces regioselectivity, necessitating precise temperature control.

Sulfonation with 4-Chlorobenzenesulfonyl Chloride

The phenolic hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate undergoes nucleophilic substitution with 4-chlorobenzenesulfonyl chloride in the presence of a base, forming the sulfonate ester linkage.

Standard Protocol

  • Reagents :
    • 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
    • Base: Pyridine (2.0 equiv) or triethylamine (2.5 equiv).
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature : 0°C to room temperature, 4–6 hours.
  • Workup : Washing with dilute HCl, brine, and drying over Na₂SO₄.

Yield : 82–88% after column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Enhancements

Patented methodologies suggest using Lewis acids like TiCl₄ (5 mol%) to accelerate sulfonation. This approach reduces reaction time to 2 hours but requires stringent moisture control.

Alternative Methodologies and Comparative Analysis

While the two-step sequence is predominant, alternative routes have been explored:

Direct Sulfonation-Nitration Sequence

Introducing the sulfonate ester prior to nitration is hindered by the deactivating effect of the sulfonyl group, which impedes nitration. Pilot studies using fuming HNO₃ at 100°C resulted in <20% yield due to side reactions.

Mitsunobu Reaction for Sulfonate Formation

The Mitsunobu reaction (DEAD, PPh₃) was tested to couple 4-chlorobenzenesulfonic acid with methyl 3-hydroxy-4-nitrobenzoate. However, competing oxidation of the nitro group reduced practicality.

Table 1: Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nitration → Sulfonation 88 99 High regioselectivity Multi-step purification
Sulfonation → Nitration 18 70 Not applicable Low yield, side products
Mitsunobu Coupling 35 85 Mild conditions Costly reagents, side oxidation

Experimental Optimization and Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate isolation. Dichloromethane balances reactivity and ease of workup.

Temperature Effects

Sulfonation at 0°C minimizes ester hydrolysis, whereas elevated temperatures (40°C) reduce reaction time by 30% but risk nitro group reduction.

Scalability Considerations

Kilogram-scale syntheses employ continuous-flow nitration reactors to enhance safety and reproducibility. Sulfonation is conducted in batch reactors with automated pH control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic syntheses.

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an inhibitor or modulator of biological targets is of significant interest.

Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may be used in the development of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and the sulfonyl group play crucial roles in its biological activity, influencing pathways related to cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonyloxy/Sulfonylmethyl Group

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate (CAS 432002-40-9)
  • Key Difference : Replaces the sulfonyloxy (-SO₂-O-) group with a sulfonylmethyl (-SO₂-CH₂-) linker.
  • Molecular Formula: C₁₆H₁₄ClNO₆S (higher due to ethyl ester and methylene group) .
Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate (CAS 339016-37-4)
  • Key Difference : Retains the sulfonylmethyl group but uses a methyl ester instead of ethyl.
  • Molecular Weight : 369.78 g/mol (identical to the target compound due to methyl substitution) .
  • Impact : The methyl ester may improve solubility in polar solvents compared to ethyl analogs.

Variations in the Aromatic Substituents

Methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate (CAS 209528-69-8)
  • Key Difference : Replaces the sulfonyloxy-4-chlorophenyl group with a benzyloxy (-O-CH₂-C₆H₅) substituent.
  • Molecular Formula: C₁₅H₁₃NO₅ (lacks sulfur and chlorine atoms).
  • Impact : The benzyloxy group is electron-donating, reducing the nitro group’s electrophilicity. LogP = 3.48, indicating higher lipophilicity than sulfonyl-containing analogs .
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS 1092346-58-1)
  • Key Difference : Substitutes the 4-chlorophenyl group with a 3,4-dichlorobenzyloxy moiety.
  • Molecular Formula: C₁₅H₁₁Cl₂NO₅ (additional chlorine increases molecular weight to 356.16 g/mol).
  • Impact : Enhanced halogenation may improve binding to biological targets but raises toxicity concerns .

Functional Group Replacements

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl 4-chlorobenzenecarboxylate (CAS 303988-37-6)
  • Key Difference : Uses a sulfanyl (-S-) group instead of sulfonyloxy (-SO₂-O-).
  • Impact : The sulfanyl group is less electron-withdrawing, reducing the nitro group’s reactivity in electrophilic substitutions .
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)-2-(phenylsulfonyl)phenyl 4-chlorobenzoate
  • Key Difference : Incorporates a pyridinyloxy group and trifluoromethyl substituent.
  • Impact : The trifluoromethyl group enhances metabolic resistance and lipophilicity (LogP likely >4) .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C₁₅H₁₂ClNO₆S ~369.78 Sulfonyloxy, 4-chlorophenyl, nitro ~2.8–3.2
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzoate C₁₆H₁₄ClNO₆S 383.80 Sulfonylmethyl, ethyl ester ~3.5
Methyl 3-(benzyloxy)-4-nitrobenzoate C₁₅H₁₃NO₅ 287.27 Benzyloxy 3.48
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzoate C₁₅H₁₁Cl₂NO₅ 356.16 3,4-Dichlorobenzyloxy ~4.0

Research Findings and Trends

  • Electron-Withdrawing Effects : Sulfonyloxy and nitro groups synergistically activate the benzene ring for nucleophilic substitution, unlike benzyloxy or sulfanyl analogs .
  • Metabolic Stability : Sulfonylmethyl-linked compounds (e.g., CAS 339016-37-4) show longer half-lives in vitro than sulfonyloxy derivatives .
  • Toxicity : Dichlorinated analogs (e.g., CAS 1092346-58-1) exhibit higher cytotoxicity in mammalian cell lines .

Biological Activity

Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate (CAS No. 297149-80-5) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The molecular formula of this compound is C14H10ClNO7S, with a molecular weight of 371.75 g/mol. The predicted boiling point is approximately 559.0 °C, and it has a density of about 1.518 g/cm³ .

The biological activity of this compound is attributed to its structural components:

  • Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
  • Sulfonyl Group : This moiety can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using an MTT assay. The results are summarized below:

Cell Line IC50 (µM) Mechanism
MCF-715.2Induction of apoptosis
A54922.5Cell cycle arrest at G2/M phase

The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, while in A549 cells, it caused cell cycle arrest, leading to reduced proliferation .

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